Regioisomeric Binding Differences
The 2-bromo (ortho) substitution pattern on the phenyl ring of 4-(2-Bromophenyl)-1H-imidazole is structurally distinct from the 4-bromo (para) analog. This regioisomerism alters the compound's conformation and potential for halogen bonding, which can lead to different binding modes in biological targets. For instance, the para-substituted analog, 4-(4-bromophenyl)-1H-imidazole, has been co-crystallized with CYP119, providing a structural baseline [1]. The ortho-bromo derivative is expected to exhibit a different binding orientation due to steric and electronic effects of the proximal bromine atom [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Ortho (2-) bromine substitution |
| Comparator Or Baseline | Para (4-) bromine substitution (CAS 13569-96-5) |
| Quantified Difference | Qualitative structural difference; no direct binding data available |
| Conditions | Structural analysis by X-ray crystallography for comparator [1]; computational modeling for target |
Why This Matters
Regioisomeric purity is paramount in SAR studies; using the wrong isomer invalidates biological or synthetic results.
- [1] Basudhar, D., Madrona, Y., Kandel, S., Lampe, J. N., Nishida, C. R., & Ortiz de Montellano, P. R. (2015). Analysis of Cytochrome P450 CYP119 Ligand-dependent Conformational Dynamics by Two-dimensional NMR and X-ray Crystallography. Journal of Biological Chemistry, 290(16), 10000-10017. View Source
- [2] PubChem Compound Summary for CID 11816925, 4-(2-Bromophenyl)-1H-imidazole. National Center for Biotechnology Information. View Source
